

# Physicochemical properties of 2,3,6-Trifluorophenylacetic acid

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## Compound of Interest

Compound Name: 2,3,6-Trifluorophenylacetic acid

Cat. No.: B057496

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An In-depth Technical Guide to the Physicochemical Properties of **2,3,6-Trifluorophenylacetic Acid**

For: Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,3,6-Trifluorophenylacetic acid** (CAS No: 114152-23-7) is a fluorinated aromatic carboxylic acid. As a halogenated phenylacetic acid derivative, it serves as a valuable building block and intermediate in organic synthesis. Its utility is particularly noted in the development of novel pharmaceutical compounds and other specialized research chemicals. The strategic placement of three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, acidity, and lipophilicity, making it a compound of interest for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols and logical workflows.

## Core Physicochemical Properties

The key physicochemical descriptors for **2,3,6-Trifluorophenylacetic acid** are summarized in the table below. These parameters are crucial for predicting its behavior in both chemical reactions and biological systems.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>2</sub>	[1][2]
Molecular Weight	190.12 g/mol	[1][2]
Appearance	White to slightly yellow crystalline powder	[2]
Melting Point	111-114 °C	[1][2][3][4]
Boiling Point	249.5 °C (at 760 mmHg)	[2]
Density	1.468 g/cm <sup>3</sup>	[2]
pKa	3.53 ± 0.10 (Predicted)	[2]
Flash Point	104.7 °C	[2]
Vapor Pressure	0.012 mmHg (at 25 °C)	[2]
Refractive Index	1.488	[2]
Solubility	Sparsingly soluble in water; greater solubility in organic solvents.	[2]

## Experimental Protocols

The following sections detail generalized, standard laboratory methodologies for determining the key physicochemical properties listed above.

### Melting Point Determination (Capillary Method)

The melting point of a crystalline solid provides a sharp indication of its purity. A pure compound melts over a narrow range, typically 0.5-1.0°C.[5]

- Principle: A small, finely powdered sample of the crystalline solid is heated slowly in a capillary tube within a calibrated heating block or oil bath. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the sample is recorded.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer or digital temperature probe, mortar and pestle.[4]
- Procedure:
  - A small amount of the dry compound is finely crushed using a mortar and pestle.[4]
  - The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[5][6]
  - The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[4]
  - The sample is heated rapidly to about 15-20°C below the expected melting point.
  - The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.
  - The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1 - T_2$ . [4]

## Acidity Constant (pKa) Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[7][8]

- Principle: A solution of the acidic compound is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized (i.e., at the half-equivalence point).
- Apparatus: Calibrated pH meter with an electrode, burette, magnetic stirrer, beaker, standardized 0.1 M NaOH solution.

- Procedure:
  - A precisely weighed sample of **2,3,6-Trifluorophenylacetic acid** is dissolved in a known volume of deionized water, potentially with a co-solvent like methanol if solubility is low. A constant ionic strength is maintained using a salt solution like 0.15 M KCl.[7]
  - The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed.
  - The standardized NaOH solution is added incrementally from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]
  - The titration continues until well past the equivalence point (the point of steepest pH change).
  - A titration curve is generated by plotting pH versus the volume of NaOH added.
  - The equivalence point volume ( $V_{eq}$ ) is determined from the inflection point of the curve. The volume at the half-equivalence point ( $V_{eq}/2$ ) is calculated.
  - The pH at the half-equivalence point is read from the graph, which corresponds to the  $pK_a$  of the acid.

## Solubility Determination

Solubility tests determine the qualitative or quantitative extent to which a compound dissolves in a particular solvent.

- Principle: A measured amount of the solute is added to a measured volume of a solvent. The mixture is agitated until equilibrium is reached, and the result is observed. For quantitative analysis, the concentration of the saturated solution is measured.[9]
- Apparatus: Test tubes, vortex mixer or shaker, analytical balance.
- Qualitative Procedure:
  - Place approximately 25 mg of the compound into a small test tube.[10]

- Add the chosen solvent (e.g., water, diethyl ether, 5% NaHCO<sub>3</sub>, 5% HCl) in small portions (e.g., 0.75 mL).[\[10\]](#)
- After each addition, shake the tube vigorously.[\[11\]](#)
- Observe if a homogeneous solution is formed. The compound is classified as soluble or insoluble based on this observation. For an acid like **2,3,6-Trifluorophenylacetic acid**, solubility in a weak base like 5% NaHCO<sub>3</sub> is a strong indicator of its acidic nature.[\[11\]](#)

## Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. LogP is its logarithmic form and is a critical parameter in drug development.[\[3\]](#)

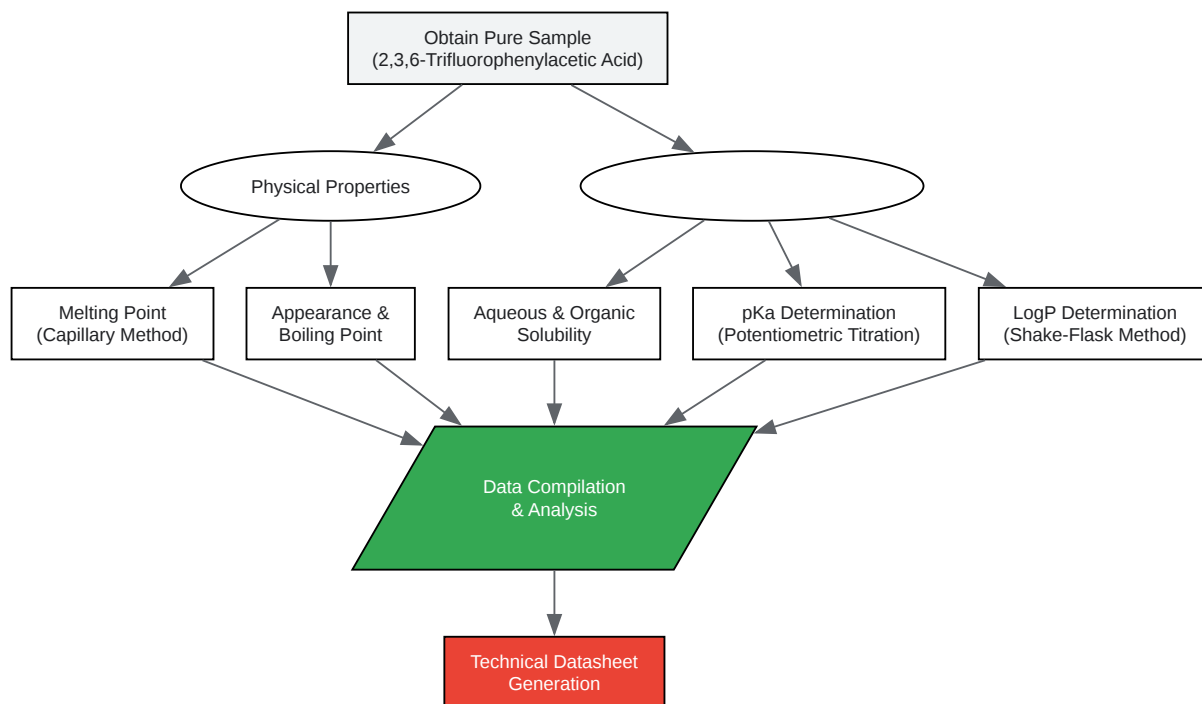
- Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and water (or a buffer like PBS, pH 7.4, for LogD). The system is shaken until equilibrium is achieved, the phases are separated, and the concentration of the compound in each phase is determined analytically.[\[12\]](#)[\[13\]](#)
- Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC for concentration analysis.
- Procedure:
  - n-Octanol and water (or buffer) are pre-saturated by shaking them together for 24 hours and then allowing the phases to separate.[\[1\]](#)
  - A known amount of **2,3,6-Trifluorophenylacetic acid** is dissolved in one of the phases.
  - The two phases are combined in a defined volume ratio in a separatory funnel and shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the layers until equilibrium is reached.[\[3\]](#)
  - The mixture is allowed to stand until the two phases are clearly separated.

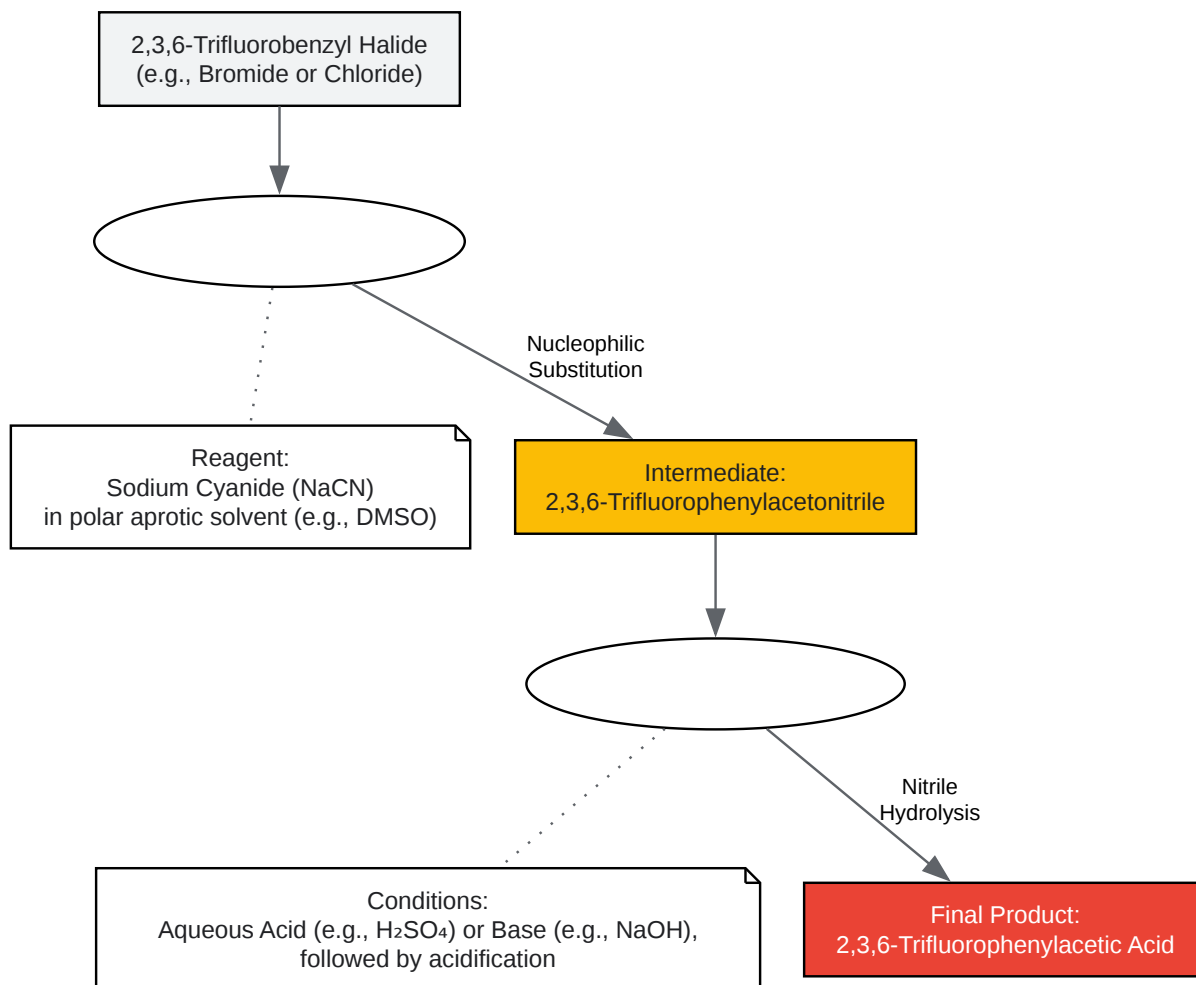
- Aliquots are carefully taken from both the n-octanol and aqueous layers.
- The concentration of the compound in each aliquot is measured using an appropriate analytical technique (e.g., HPLC or UV-Vis spectroscopy).
- The LogP is calculated using the formula:  $\text{LogP} = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$ .[\[2\]](#)

## Diagrams and Workflows

### Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like **2,3,6-Trifluorophenylacetic acid**.





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